molecular formula C14H13NO B2892122 4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine CAS No. 46739-60-0

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine

Cat. No.: B2892122
CAS No.: 46739-60-0
M. Wt: 211.264
InChI Key: YOTHHWBAADYJST-NSCUHMNNSA-N
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Description

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine is an organic compound that belongs to the class of vinylpyridines It features a pyridine ring substituted with a vinyl group that is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.

Another method involves the Heck reaction, where a halogenated pyridine is reacted with a styrene derivative in the presence of a palladium catalyst and a base . This method also provides good yields and is widely used in the synthesis of vinyl-substituted aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling or Heck reaction, utilizing continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl-substituted pyridines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products

    Oxidation: Formation of this compound aldehyde or carboxylic acid.

    Reduction: Formation of 4-[2-(4-Methoxy-phenyl)-ethyl]-pyridine.

    Substitution: Formation of 4-[2-(4-Amino-phenyl)-vinyl]-pyridine or 4-[2-(4-Mercapto-phenyl)-vinyl]-pyridine.

Scientific Research Applications

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biological molecules, potentially inhibiting or modifying their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine is unique due to its combination of a vinyl group and a methoxy-substituted phenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTHHWBAADYJST-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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